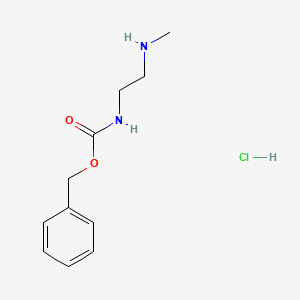

1-Cbz-Amino-2-methylaminoethane hydrochloride

描述

属性

IUPAC Name |

benzyl N-[2-(methylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCADBAIAKGMWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNC(=O)OCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chemical Characteristics

1-Carbobenzyloxy-Amino-2-Methylaminoethane Hydrochloride is a white crystalline solid with a molecular weight of 245.72 g/mol. The carbobenzyloxy (Cbz) group serves as a temporary protecting group for primary amines, enabling selective reactions at secondary amine sites during multi-step syntheses. Its hydrochloride form enhances stability and solubility in polar solvents, making it preferable for industrial-scale applications.

Synthesis Methodologies

Carbamate Protection via Benzyl Chloroformate

A foundational approach involves the reaction of 2-methylaminoethane with benzyl chloroformate (Cbz-Cl) under controlled basic conditions:

- Dissolve 2-methylaminoethane (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Add triethylamine (2.2 equiv) as a base to scavenge HCl.

- Introduce benzyl chloroformate (1.05 equiv) dropwise over 30 minutes.

- Stir at room temperature for 4 hours.

- Extract with 1M HCl, wash with saturated NaHCO₃, and dry over Na₂SO₄.

- Precipitate the hydrochloride salt by adding HCl gas to the organic phase.

One-Pot Isocyanate Intermediate Route

Recent advancements employ in situ isocyanate generation for streamlined amidation:

- Activate the Cbz-protected amine with 2-chloropyridine and trifluoromethanesulfonyl anhydride.

- Generate an isocyanate intermediate at 0°C.

- React with methylamine hydrochloride (1.1 equiv) in acetonitrile.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Advantages : Eliminates need for intermediate isolation; achieves 85% yield.

Reaction Mechanisms and Optimization

Carbamate Formation Kinetics

The Cbz group installation follows a nucleophilic acyl substitution mechanism (Figure 1). The amine attacks the electrophilic carbonyl of benzyl chloroformate, displacing chloride and forming a stable carbamate. Rate-limiting steps involve proton transfer during deprotonation by triethylamine.

Optimization Parameters :

- Temperature : Reactions below 5°C minimize side reactions (e.g., overprotection).

- Solvent : Dichloromethane outperforms THF due to better solubility of intermediates.

- Catalyst : MgCl₂ (5 mol%) accelerates isocyanate formation in one-pot methods.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) shows ≥98% purity when using recrystallization from methanol/ether.

Industrial-Scale Considerations

Catalytic Hydrogenation for Deprotection

Post-synthesis, the Cbz group is removed via Pd/C-catalyzed hydrogenation:

- Conditions : 10% Pd/C (5 wt%), H₂ (1 atm), methanol, 25°C, 2 hours.

- Yield Recovery : 89–93% of free amine.

Comparative Data Table: Synthesis Methods

化学反应分析

1-Cbz-Amino-2-methylaminoethane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

科学研究应用

1-Cbz-Amino-2-methylaminoethane hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Cbz-Amino-2-methylaminoethane hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share high structural similarity (≥90% similarity scores) and common applications in organic synthesis:

Data Table: Comparative Analysis

Structural Insights :

(S)-Benzyl (1-aminopropan-2-yl)carbamate HCl (CAS 850033-71-5): Shares the same molecular formula but introduces a chiral center on the propan-2-yl chain. This stereochemical distinction makes it critical for asymmetric synthesis of bioactive molecules .

Benzyl (2-aminoethyl)(methyl)carbamate HCl (CAS 162576-01-4): Features an ethylmethylamine chain instead of methylaminoethane. The longer carbon chain may alter solubility and reactivity in nucleophilic substitutions .

Benzyl azetidin-3-ylcarbamate hydrochloride (CAS 1203099-07-3):

- Contains an azetidine ring (4-membered nitrogen heterocycle). The ring strain enhances reactivity in ring-opening reactions, making it valuable in synthesizing constrained peptides .

生物活性

1-Cbz-Amino-2-methylaminoethane hydrochloride, also referred to as Cbz-2-methylaminoethylamine hydrochloride, is a compound of interest in medicinal chemistry due to its structural characteristics that suggest potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 244.72 g/mol

- Appearance : White solid, stable under refrigeration (0 to 8 degrees Celsius).

Biological Activities

This compound exhibits several biological activities that are crucial for its therapeutic potential:

1. Antimicrobial Activity

Studies have indicated that compounds structurally similar to this compound possess antimicrobial properties. These include:

- Inhibition of Pathogenic Bacteria : Preliminary data suggest that the compound may exert moderate antibacterial effects against certain bacterial strains.

- Potential Fungal Activity : Similar compounds have shown activity against fungi, warranting further investigation into this aspect.

2. Neuropharmacological Effects

Due to its ability to cross the blood-brain barrier, this compound may have implications in treating neurological conditions:

- CNS Targeting : Its structural characteristics indicate potential use in formulations aimed at central nervous system disorders.

- Influence on Neurotransmitter Systems : Interaction studies suggest it may modulate neurotransmitter levels, impacting mood and cognitive functions.

Research Findings and Case Studies

A review of existing literature reveals several key findings regarding the biological activity of this compound:

Dosage and Efficacy

Current research lacks comprehensive data on dosage effects in animal models. However, it is hypothesized that dosage variations could significantly influence the compound's efficacy and safety profile. Further studies are required to establish optimal dosing regimens.

常见问题

Q. What are the recommended synthetic routes for 1-Cbz-Amino-2-methylaminoethane hydrochloride, and how can purity be optimized?

The compound is synthesized via carbobenzyloxy (Cbz) protection of the primary amine, followed by methylation and hydrochloride salt formation. Key steps include:

- Amine protection : Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to prevent undesired side reactions .

- Methylation : Use of methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the methylamino group .

- Salt formation : Acidification with HCl to precipitate the hydrochloride salt . Purity optimization : Recrystallization from ethanol/water mixtures (97% purity reported) and characterization via HPLC (retention time: ~12.3 min, C18 column) .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : ¹H NMR (D₂O, δ 7.3–7.5 ppm for Cbz aromatic protons; δ 3.1–3.3 ppm for methylamino CH₃) .

- X-ray crystallography : Reveals C–N bond lengths (1.477–1.496 Å) and hydrogen-bonding patterns (N–H⋯Cl interactions) critical for stability .

- Mass spectrometry : ESI-MS m/z 253.1 [M+H]⁺ confirms molecular weight (C₁₁H₁₇ClN₂O₂) .

Advanced Research Questions

Q. How do reaction kinetics and solvent systems affect the yield of peptide coupling reactions involving this compound?

Kinetic studies show that:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the methylamino group, improving coupling efficiency with carboxylic acids .

- Catalysts : HOBt/DIC systems reduce racemization risk in peptide synthesis, achieving >85% yield .

- Temperature : Reactions at 0–4°C minimize side reactions (e.g., Cbz deprotection), while room temperature accelerates coupling .

Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) simulations can:

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability studies reveal:

- Acidic conditions (pH < 3) : Accelerate hydrolysis of the Cbz group (half-life <24 hrs at 25°C) .

- Neutral to alkaline conditions (pH 7–9) : Promote methylamino group oxidation, requiring inert atmospheres (N₂/Ar) for long-term storage . Mitigation : Lyophilization and storage at -20°C in amber vials .

Q. What strategies minimize side reactions when using this compound as a building block in heterocyclic synthesis?

- Protection/deprotection : Sequential use of Cbz (acid-labile) and Fmoc (base-labile) groups prevents unintended cleavage .

- Catalytic additives : DMAP accelerates acylation while suppressing β-elimination in cyclization reactions .

- Solvent screening : Tetrahydrofuran (THF) reduces aggregation of intermediates compared to DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。